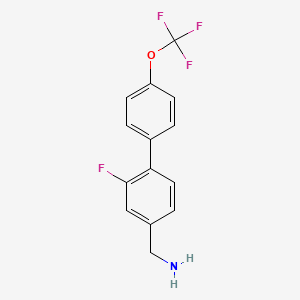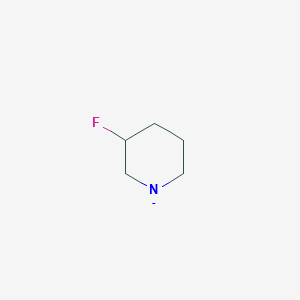
Lenalidomide-acetamido-O-PEG2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-acetamido-O-PEG2-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by incorporating polyethylene glycol (PEG) chains. Lenalidomide itself is widely used in the treatment of multiple myeloma and myelodysplastic syndromes due to its anti-inflammatory, anti-angiogenic, and anti-proliferative properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG2-OH typically involves the following steps:
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of triethylamine in dimethylformamide.
Cyclization: The resulting compound undergoes cyclization to form the lenalidomide core structure.
PEGylation: Finally, the lenalidomide core is reacted with acetamido-PEG2-OH to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-acetamido-O-PEG2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the lenalidomide core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the PEG chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Lenalidomide-acetamido-O-PEG2-OH has a wide range of scientific research applications:
Mecanismo De Acción
Lenalidomide-acetamido-O-PEG2-OH exerts its effects through multiple mechanisms:
Immune Modulation: Enhances the release of interleukin-2 and interferon-gamma from activated T cells, inhibits regulatory T cells, and increases natural killer cell-mediated cytotoxicity.
Anti-Angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Anti-Proliferation: Induces cell cycle arrest and apoptosis in malignant cells.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Lenalidomide: The base compound from which Lenalidomide-acetamido-O-PEG2-OH is derived.
Uniqueness
This compound is unique due to its enhanced solubility and bioavailability, which are achieved through PEGylation. This modification allows for improved therapeutic efficacy and reduced side effects compared to its parent compound .
Propiedades
Fórmula molecular |
C19H23N3O7 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C19H23N3O7/c23-6-7-28-8-9-29-11-17(25)20-14-3-1-2-12-13(14)10-22(19(12)27)15-4-5-16(24)21-18(15)26/h1-3,15,23H,4-11H2,(H,20,25)(H,21,24,26) |
Clave InChI |
LHUKEZPSWLWHRE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















